N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide
Description
N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring dual dimethylamino substituents: one on the ethyl chain and another on the para-position of the phenyl ring.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-18(2)14-9-7-12(8-10-14)15(19(3)4)11-17-16(20)13-5-6-13/h7-10,13,15H,5-6,11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQURJJBAKOLQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the alkylation of a dimethylamino-substituted benzene derivative followed by cyclopropanation and subsequent amidation . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound emphasizes dimethylamino groups for solubility/binding, whereas prioritizes methoxyphenoxy and diethyl groups, likely enhancing lipophilicity.
- The triazine-ureido derivative integrates a heterocyclic core (1,3,5-triazine) linked to a benzamide, suggesting kinase or enzyme targeting, unlike the cyclopropane-focused analogs.
Physicochemical and Functional Implications
- Solubility: The target compound’s dimethylamino groups may enhance water solubility relative to ’s diethyl and methoxyphenoxy motifs. However, ’s morpholino-triazine core could confer balanced solubility for cellular uptake.
- Bioactivity: ’s methoxyphenoxy group is associated with antioxidant or GPCR modulation in literature, whereas the target’s dimethylamino groups are common in neurotransmitter receptor ligands (e.g., serotonin/dopamine analogs). ’s triazine-ureido scaffold aligns with kinase inhibitors (e.g., PI3K/mTOR), suggesting divergent therapeutic targets compared to cyclopropane-based compounds.
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide, often referred to as a cyclopropane derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopropane ring and multiple dimethylamino groups, which contribute to its pharmacological profile. The molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. Key findings include:
- Anticancer Activity : In vitro studies have shown that cyclopropane derivatives can induce apoptosis in various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism is believed to involve inhibition of tubulin polymerization, leading to disrupted mitosis and cell death .
- Neuropharmacological Effects : The dimethylamino groups are known to enhance lipophilicity, potentially improving blood-brain barrier penetration. This suggests possible applications in treating neurological disorders .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Recent studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation .
- Interaction with Cellular Components : The compound has been shown to localize in cellular organelles such as the Golgi apparatus, indicating potential targets for its bioactivity .
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against A549 cells. The study utilized various assays to assess cell viability and apoptosis rates .
- Study 2 : Another investigation highlighted the neuroprotective properties of dimethylamino-containing compounds, suggesting their potential use in treating neurodegenerative diseases. The study focused on their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
